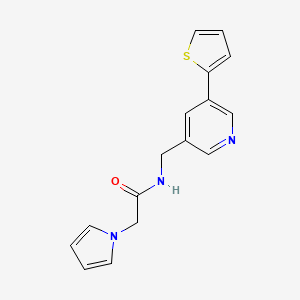
2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, also known as THAL-SNS-032, is a small molecule inhibitor that has shown promising results in preclinical studies for its potential application in cancer treatment.
作用機序
2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide selectively inhibits the activity of CDK9, a protein that is involved in the regulation of gene expression. CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is required for the elongation phase of RNA polymerase II-mediated transcription. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide binds to the ATP-binding pocket of CDK9, preventing its activity and leading to the inhibition of RNA polymerase II-mediated transcription.
Biochemical and Physiological Effects:
2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has been shown to have potent anti-tumor activity in various cancer cell lines. In addition to its anti-tumor activity, 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has also been shown to have anti-inflammatory and anti-angiogenic effects. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the formation of new blood vessels.
実験室実験の利点と制限
One of the advantages of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is its specificity for CDK9, which reduces the risk of off-target effects. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has also been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability. However, one limitation of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is its toxicity at higher doses, which may limit its clinical application.
将来の方向性
There are several future directions for the study of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide. One potential direction is the development of combination therapies that include 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide and other anti-cancer agents. Another direction is the study of the molecular mechanisms underlying the anti-inflammatory and anti-angiogenic effects of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide. Finally, the development of more potent and selective CDK9 inhibitors may lead to the development of more effective cancer treatments.
Conclusion:
In conclusion, 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential application in cancer treatment. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide selectively inhibits the activity of CDK9, leading to the inhibition of RNA polymerase II-mediated transcription. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has potent anti-tumor activity, as well as anti-inflammatory and anti-angiogenic effects. While there are limitations to the clinical application of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, there are several future directions for its study that may lead to the development of more effective cancer treatments.
合成法
The synthesis of 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-bromo-N-(5-(thiophen-2-yl)pyridin-3-yl)methanesulfonamide with sodium pyrrolidin-1-ylacetate to form the intermediate compound. This intermediate is then reacted with acetic anhydride to form the final product, 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide.
科学的研究の応用
2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has been extensively studied for its potential application in cancer treatment. Preclinical studies have shown that 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has potent anti-tumor activity in various cancer cell lines, including leukemia, lymphoma, and solid tumors. 2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has been shown to inhibit the growth of cancer cells by targeting the CDK9 protein, which is involved in the regulation of gene expression.
特性
IUPAC Name |
2-pyrrol-1-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(12-19-5-1-2-6-19)18-10-13-8-14(11-17-9-13)15-4-3-7-21-15/h1-9,11H,10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSQQFDEUXXEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

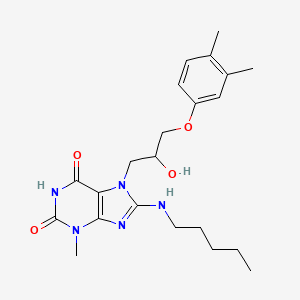
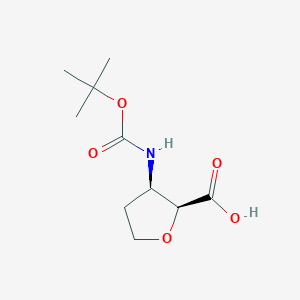
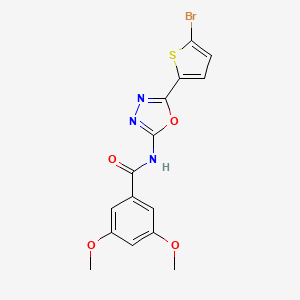

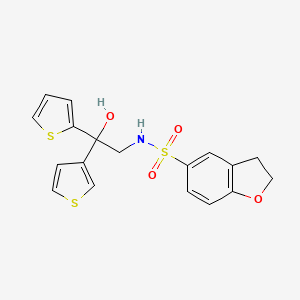
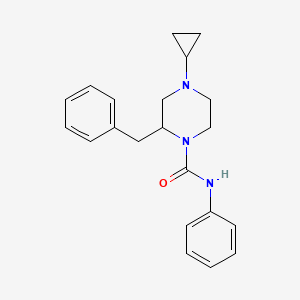
![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B2912077.png)
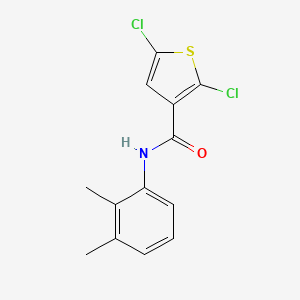

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]but-2-enamide](/img/structure/B2912081.png)
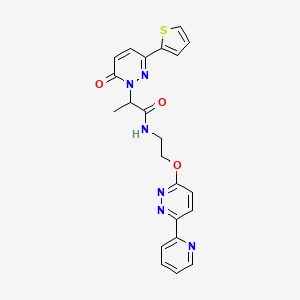

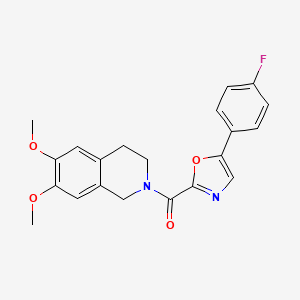
![2-(3,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2912090.png)